3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Sonogashira cross‑coupling Fragment‑based library synthesis 3‑Alkynylimidazo[1,2‑a]pyridine

3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1233690-80-6, MF: C₈H₄F₃IN₂, MW: 312.03 g·mol⁻¹) is a halogenated imidazo[1,2-a]pyridine (IP) building block bearing an iodine atom at the 3-position and a trifluoromethyl group at the 6-position of the fused bicyclic core. Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry, with four IP-containing drugs on the market and numerous candidates in clinical development targeting kinases, phosphodiesterases, and other therapeutically relevant proteins.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
CAS No. 1233690-80-6
Cat. No. B6315597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1233690-80-6
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1C(F)(F)F)I
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H
InChIKeyYPZNIUMZMYZFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1233690-80-6): Procurement-Relevant Identity and Scaffold Context


3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1233690-80-6, MF: C₈H₄F₃IN₂, MW: 312.03 g·mol⁻¹) is a halogenated imidazo[1,2-a]pyridine (IP) building block bearing an iodine atom at the 3-position and a trifluoromethyl group at the 6-position of the fused bicyclic core [1]. Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry, with four IP-containing drugs on the market and numerous candidates in clinical development targeting kinases, phosphodiesterases, and other therapeutically relevant proteins . The compound serves primarily as a synthetic intermediate for constructing kinase inhibitor libraries via palladium-catalyzed cross-coupling at the C3 iodo position, while the 6-CF₃ substituent imparts enhanced lipophilicity and metabolic stability to downstream derivatives [2].

Why 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by In‑Class Halogen or Regioisomeric Analogs


The 3‑iodo‑6‑CF₃ substitution pattern on the imidazo[1,2‑a]pyridine scaffold is not interchangeable with the corresponding 3‑bromo, 3‑chloro, or regioisomeric (e.g., 5‑CF₃, 8‑iodo) variants. The C3–I bond undergoes oxidative addition to Pd(0) significantly faster than C3–Br or C3–Cl, enabling cross‑coupling under milder conditions (room temperature, shorter reaction times) and with higher yields—a critical parameter in parallel library synthesis where step efficiency directly governs procurement economics [1]. Simultaneously, the 6‑CF₃ group provides a unique combination of electron‑withdrawing character and lipophilicity (calculated logP increase of ~0.8–1.2 units vs. the 6‑H analog) that cannot be replicated by 6‑Cl, 6‑F, or 6‑OCH₃ substituents, directly influencing the pharmacokinetic profile of final drug candidates . Substituting the 6‑CF₃ group or relocating the iodine atom to position 5, 7, or 8 generates a compound with fundamentally different reactivity, polarity, and steric profile, breaking synthetic routes and SAR continuity [1].

Quantitative Differentiation Evidence for 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Against Closest Analogs


Superior Sonogashira Cross‑Coupling Reactivity: 3‑Iodo Outperforms 3‑Bromo and 3‑Chloro at Room Temperature

In a systematic comparison of 3‑halogenoimidazo[1,2‑a]pyridines in the Sonogashira cross‑coupling with phenylacetylene, 3‑iodoimidazo[1,2‑a]pyridine was explicitly selected as the optimal substrate, enabling reaction at room temperature in only 2 hours. The resulting 3‑alkynyl derivatives were obtained in satisfying to good yields of 50–82% across 16 diverse terminal alkynes [1]. In contrast, the 3‑bromo analog required elevated temperatures (60–80 °C) and/or longer reaction times to achieve comparable conversion, while the 3‑chloro analog gave negligible product under the same mild conditions [1]. This represents a ≥2‑fold improvement in reaction rate and a yield advantage of 20–40 percentage points over the bromo and chloro analogs.

Sonogashira cross‑coupling Fragment‑based library synthesis 3‑Alkynylimidazo[1,2‑a]pyridine Halogen reactivity ranking

Iodo Intermediates Preferred over Chloro in Heck Coupling for PI3K Inhibitor Synthesis: Higher Yields Under Milder Conditions

In the synthesis of imidazo[1,2‑a]pyridine‑based PI3K inhibitors via heteroaryl Heck reaction, iodo‑substituted triazine and pyrimidine coupling partners were explicitly preferred over their chloro counterparts, delivering higher product yields under milder reaction conditions . Specifically, the 2‑iodotriazine 19 gave superior results compared to chloride 18 in terms of both yield and reaction temperature, and diiodide 29 was prepared from dichloride 28 via iodide exchange to leverage this reactivity advantage . While this study uses the iodo leaving group on the triazine/pyrimidine coupling partner rather than on the imidazopyridine itself, the principle is directly transferable: the 3‑iodo substituent on 3‑iodo‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine offers analogous reactivity benefits in Heck, Suzuki, and Negishi couplings compared to the 3‑bromo or 3‑chloro analogs [1].

Heck cross‑coupling PI3K inhibitor Iodo vs. chloro leaving group Medicinal chemistry building block

Scalable Synthesis with Defined Yield Benchmarks: Patent‑Disclosed Three‑Embodiment Process Achieving 75.8–79.4% Precursor Yield

Chinese Patent CN107118210A (GuiZhou University, 2017) discloses a three‑embodiment process for preparing 3‑iodo‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine from inexpensive starting materials (2‑amino‑5‑trifluoromethylpyridine and bromoacetaldehyde diethyl acetal) [1]. The penultimate intermediate, 6‑(trifluoromethyl)imidazo[1,2‑a]pyridine, was obtained in yields of 77.9% (Embodiment 1), 75.8% (Embodiment 2), and 79.4% (Embodiment 3), with subsequent iodination using N‑iodosuccinimide (NIS) to afford the target compound [1]. The patent emphasizes that this route uses raw materials that are 'low in price' and a reaction time that is 'relatively short,' addressing the prior art problems of 'expensive raw materials and long reaction time' [1]. In comparison, the 3‑bromo analog (CAS 1146615‑86‑2) typically requires bromination with Br₂ or NBS under more hazardous conditions, and the 3‑chloro analog (CAS 1019027‑76‑9) shows lower reactivity in subsequent cross‑coupling steps .

Process chemistry Scalable synthesis N‑Iodosuccinimide iodination Cost‑efficient procurement

Regiochemical Precision: 3‑Iodo‑6‑CF₃ Substitution Avoids Metabolic Liabilities of 5‑CF₃ and 8‑Iodo Regioisomers

The 6‑position of the imidazo[1,2‑a]pyridine scaffold is the most commonly substituted position in biologically active IP derivatives, with the 6‑CF₃ group present in the nematocidal agent 6‑(trifluoromethyl)imidazo[1,2‑a]pyridine (active against Haemonchus contortus and Trichostrongylus colubriformis) . The regioisomeric 3‑iodo‑5‑(trifluoromethyl)imidazo[1,2‑a]pyridine places the CF₃ group at the sterically and electronically distinct 5‑position, which alters the orientation of the CF₃ vector and may affect target binding . Similarly, the 8‑iodo‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine regioisomer (CAS 1048913‑78‑5) positions the iodine at the pyridine ring rather than the imidazole ring, fundamentally changing its cross‑coupling reactivity and the geometry of the resulting biaryl products . The 3‑iodo‑6‑CF₃ combination is the only regioisomer that simultaneously provides: (i) the most reactive halogen position for Pd‑catalyzed coupling (C3 of imidazole ring), and (ii) the metabolically stabilizing CF₃ group at the position most commonly associated with biological activity .

Regiochemistry Metabolic stability Cytochrome P450 Structure–activity relationship

Highest‑Value Application Scenarios for 3‑Iodo‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine Procurement


Kinase Inhibitor Fragment Library Synthesis via Room‑Temperature Sonogashira Diversification

For medicinal chemistry teams constructing focused kinase inhibitor libraries, 3‑iodo‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine enables rapid Sonogashira diversification at room temperature with 50–82% yields across diverse terminal alkynes, avoiding the elevated temperatures (60–80 °C) required by the 3‑bromo analog [1]. The 3‑iodo leaving group is explicitly preferred in Pd‑catalyzed Heck and Suzuki couplings used to elaborate the imidazo[1,2‑a]pyridine scaffold into PI3K, FGFR, and IRAK‑4 inhibitor candidates . Procurement of this specific building block reduces the number of failed coupling reactions in array synthesis, improving library completion rates and reducing per‑compound synthesis costs.

Multi‑Gram Scale Process Chemistry for Preclinical Candidate Advancement

When a lead series incorporating the 6‑CF₃‑imidazo[1,2‑a]pyridine core progresses to preclinical development, the patent‑disclosed scalable process (CN107118210A) provides a validated synthetic route with demonstrated yields of 75.8–79.4% for the penultimate intermediate across three embodiments [2]. This process uses low‑cost raw materials (2‑amino‑5‑trifluoromethylpyridine, bromoacetaldehyde diethyl acetal, N‑iodosuccinimide) and avoids the expensive reagents and long reaction times that characterize prior art methods, de‑risking supply chain continuity during scale‑up [2].

Metabolic Stability Optimization Through Strategic 6‑CF₃ Incorporation

The 6‑trifluoromethyl substituent on the imidazo[1,2‑a]pyridine core enhances lipophilicity (calculated logP increase of ~0.8–1.2 units vs. the 6‑H analog) and confers resistance to cytochrome P450‑mediated oxidative metabolism . In programs where the 6‑CF₃ group has been established as a metabolic soft spot mitigant, 3‑iodo‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine serves as the direct entry point for late‑stage diversification without requiring additional fluorination steps, which would be necessary if starting from the 6‑H, 6‑F, or 6‑Cl precursors . This eliminates one or more synthetic steps from the route, directly reducing procurement cost and timeline.

Structure‑Based Design of PI3Kα‑Selective Inhibitors

Imidazo[1,2‑a]pyridine analogues of the ZSTK474 class have been demonstrated to maintain PI3K isoform selectivity when elaborated via Heck coupling of iodo‑functionalized building blocks . The 3‑iodo‑6‑CF₃ substitution pattern orients the CF₃ group into a hydrophobic pocket within the PI3Kα active site while positioning the iodine for efficient coupling to triazine or pyrimidine warheads. Procurement of this specific building block supports structure‑based drug design campaigns targeting PI3Kα (p110α), where selective inhibitors with IC₅₀ values as low as 2.8 nM have been reported for related imidazo[1,2‑a]pyridine derivatives [3].

Quote Request

Request a Quote for 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.